Refametinib (BAY 86-9766, RDEA119) is a potent, orally bioavailable, allosteric inhibitor of MEK1/2. [] It exhibits high selectivity for MEK compared to other kinases. [] Refametinib plays a crucial role in scientific research as a tool to investigate the role of the RAS-RAF-MEK-ERK-MAPK pathway in various biological processes and diseases. This pathway is frequently upregulated in many human cancers, including hepatocellular carcinoma, pancreatic cancer, colorectal cancer, breast cancer, and gastric cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Therefore, refametinib is widely used as a research tool to investigate the therapeutic potential of MEK inhibition in preclinical studies.
Synthesis Analysis
The synthesis of refametinib involves a multistep process that includes the selective hydrogenation of an iodo-nitroaniline key intermediate, DIM-NA ((2,3-difluoro-5-methoxy-6-nitrophenyl)(2-fluoro-4-iodophenyl)amine), to the corresponding iodo-aniline DIM-DAB (3,4-difluoro-N2-(2-fluoro-4-iodophenyl)-6-methoxy-benzene-1,2-diamine). [, ] This selective hydrogenation can be achieved using either Raney cobalt or platinum-based catalysts in a continuous flow reactor. [, ]
Raney Cobalt Catalysis: []
Platinum-Based Catalysis: []
Mechanism of Action
Refametinib functions as an allosteric inhibitor of MEK1/2 kinases. [, ] It binds to an allosteric site on the MEK1/2 protein, distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity. [, ] This inhibition prevents the phosphorylation of ERK1/2, effectively blocking signal transduction through the RAS-RAF-MEK-ERK-MAPK pathway. [, , , , , , ] The disruption of this pathway, frequently hyperactivated in cancer cells, leads to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis. [, , , , , , ]
Physical and Chemical Properties Analysis
Cancer Research:
Hepatocellular Carcinoma: Refametinib demonstrates antitumor activity both as a single agent and in combination with sorafenib. [, , , , , , ] It effectively inhibits tumor growth, ascites formation, and reduces serum alpha-fetoprotein levels. [] Patients with RAS-mutated HCC may particularly benefit from refametinib treatment. [, , ]
Pancreatic Cancer: Refametinib shows synergistic activity in combination with gemcitabine in preclinical models. [, , , ] A high allele frequency of KRAS mutations may predict resistance to refametinib. []
Colorectal Cancer: Refametinib exhibits synergistic growth inhibition in combination with copanlisib (PI3K inhibitor) or lapatinib (HER2 inhibitor). [] It may enhance the effectiveness of 5-Fluorouracil (5-FU) in suppressing cell proliferation and promoting apoptosis. [] High allele frequency of KRAS mutations may predict resistance to refametinib, and acquired resistance may involve PI3K signaling. [, , ]
Breast Cancer: Refametinib demonstrates anti-proliferative effects in HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib. [] It shows synergistic growth inhibition in combination with copanlisib or lapatinib. []
Gastric Cancer: Refametinib potently inhibits tumor growth in patient-derived xenograft models, inhibiting cell proliferation, inducing apoptosis, and inhibiting angiogenesis. []
Other Cancers: Refametinib shows potential as a therapeutic agent in various other cancers, including melanoma, acute myeloid leukemia, chondrosarcoma, intrahepatic cholangiocarcinoma, and malignant peripheral nerve sheath tumors. [, , , , ]
Cardiovascular Research:
Aortic Valve Disease: Refametinib attenuates aortic valve disease processes in Emilin1-deficient mice by inhibiting the MAPK-Erk pathway, reducing elastase activity, and abrogating macrophage and neutrophil infiltration. []
Applications
Immunology: Refametinib may modulate immune responses by reducing PD-L1 expression in oral squamous cell carcinoma cells. []
Virology: Refametinib may exhibit antiviral activity against Saint Louis Encephalitis Virus in combination with other kinase inhibitors. []
Future Directions
Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to benefit from refametinib treatment, particularly in cancers with high mutational heterogeneity. [, , , , , , , , , ]
Resistance Mechanisms: Investigating the mechanisms of acquired resistance to refametinib, both as a single agent and in combination therapies, to develop strategies to overcome resistance. [, , , , ]
Combination Therapies: Exploring rational combinations of refametinib with other targeted therapies or chemotherapy to enhance efficacy and minimize toxicity. [, , , , , , , , , , , , , , , , , , , ]
Pharmacological Optimization: Developing novel formulations and delivery methods to improve the pharmacokinetic profile and reduce toxicity. []
Expanding Applications: Investigating the therapeutic potential of refametinib in other diseases involving aberrant MEK/MAPK pathway activation. [, , ]
Related Compounds
Sorafenib
Compound Description: Sorafenib is a multikinase inhibitor that targets both the RAF/MEK/ERK pathway and several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). [, , , , , , ] It is currently approved for the treatment of advanced hepatocellular carcinoma (HCC) and has been investigated in combination with refametinib for this indication. [, , , , , ]
Relevance to Refametinib: Sorafenib and refametinib exhibit synergistic antitumor activity in preclinical models of HCC, particularly in models with RAS mutations. [, , , , , ] The combination of these two agents may provide enhanced efficacy compared to either agent alone by targeting multiple points in the RAF/MEK/ERK pathway. [, , , , , ]
Copanlisib
Compound Description: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [, , ] This pathway is frequently activated in cancer and has been implicated in resistance to various therapies, including MEK inhibitors. [, , ]
Relevance to Refametinib: The PI3K/AKT pathway can be activated as a resistance mechanism in response to MEK inhibition. [, , ] Combining refametinib with copanlisib can lead to synergistic growth inhibition in certain cancer cell lines, including those with HER2 amplification, by simultaneously targeting both pathways. [, , ]
Lapatinib
Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets both epidermal growth factor receptor 2 (HER2) and EGFR. []
Relevance to Refametinib: In HER2-positive breast cancer cells, lapatinib can inhibit MEK/MAPK signaling, suggesting cross-talk between the HER2 and MEK/MAPK pathways. [] Combining refametinib with lapatinib may provide enhanced antitumor activity in certain HER2-positive breast cancers. []
Selumetinib
Compound Description: Selumetinib is an allosteric MEK1/2 inhibitor that binds to an allosteric site in MEK1/2, distinct from the ATP-binding pocket. [, , , ]
Relevance to Refametinib: Like refametinib, selumetinib targets MEK1/2 to block the MAPK/ERK pathway. [, , , ] Both compounds have demonstrated antitumor activity in various preclinical cancer models. [, , , ]
Trametinib
Compound Description: Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, similar to refametinib. [, , , ] It is FDA-approved for the treatment of melanoma, non-small cell lung cancer, and thyroid cancer. [, , ]
Relevance to Refametinib: Both trametinib and refametinib demonstrate antitumor activity in various preclinical cancer models by inhibiting the MAPK/ERK pathway. [, , , ]
Gemcitabine
Compound Description: Gemcitabine is a chemotherapy drug that is commonly used in the treatment of pancreatic cancer. [, , ]
Relevance to Refametinib: Refametinib has shown synergistic activity with gemcitabine in preclinical models of pancreatic cancer. [, , ] Clinical trials have explored the combination of these two agents for the treatment of advanced pancreatic cancer. [, , ]
4-IPP
Compound Description: 4-IPP is an inhibitor of macrophage migration inhibitory factor (MIF), a cytokine involved in tumor growth and progression. [, ]
Relevance to Refametinib: MIF-induced STAT3 and MAPK activation has been implicated in resistance to MEK inhibitors, including refametinib, in KRAS mutant colorectal cancer. [, ] The combination of refametinib and 4-IPP can overcome this resistance mechanism by inhibiting MIF. [, ]
Everolimus
Compound Description: Everolimus is an inhibitor of mTOR, a key downstream effector of the PI3K/AKT pathway. [, , ] It is approved for the treatment of various cancers, including advanced renal cell carcinoma, pancreatic neuroendocrine tumors, and subependymal giant cell astrocytoma. [, ]
Relevance to Refametinib: Inhibition of mTOR with everolimus may enhance the antitumor activity of refametinib in certain cancers, including those with IDH1 mutations. [, ]
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug that is commonly used in the treatment of various cancers. [, ]
Relevance to Refametinib: Combining cisplatin with refametinib may result in synergistic antitumor effects in certain cancers, including those with IDH1 mutations. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Exemestane is a 17-oxo steroid that is androsta-1,4-diene-3,17-dione in which the hydrogens at position 6 are replaced by a double bond to a methylene group. A selective inhibitor of the aromatase (oestrogen synthase) system, it is used in the treatment of advanced breast cancer. It has a role as an EC 1.14.14.14 (aromatase) inhibitor, an antineoplastic agent, an environmental contaminant and a xenobiotic. It is a 17-oxo steroid and a 3-oxo-Delta(1),Delta(4)-steroid. It derives from a hydride of an androstane. Exemestane is an oral steroidal aromatase inhibitor used in the adjuvant treatment of hormonally-responsive (also called hormone-receptor-positive, estrogen-responsive) breast cancer in postmenopausal women. It irreversibly binds to the active site of the enzyme resulting in permanent inhibition. Exemestane is an Aromatase Inhibitor. The mechanism of action of exemestane is as an Aromatase Inhibitor. Exemestane is a steroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Exemestane has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury. Exemestane is an irreversible steroidal aromatase inhibitor, with antiestrogen and antineoplastic activities. Upon oral administration, exemestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the peripheral aromatization of androgens, including androstenedione and testosterone, to estrogens. This lowers estrogen levels in the blood circulation.
Formestane is a 17-oxo steroid that is androst-4-ene-3,17-dione in which the hydrogen at position 4 is replaced by a hydroxy group. Formestane was the first selective, type I steroidal aromatase inhibitor, suppressing oestrogen production from anabolic steroids or prohormones. It was formerly used in the treatment of oestrogen-receptor positive breast cancer in post-meopausal women. As it has poor oral bioavailability, it had to be administered by (fortnightly) intramuscular injection. It fell out of use with the subsequent development of cheaper, orally active aromatase inhibitors. Formestane is listed by the World Anti-Doping Agency as a substance prohibited from use by athletes. It has a role as an EC 1.14.14.14 (aromatase) inhibitor and an antineoplastic agent. It is a 3-oxo-Delta(4) steroid, a 17-oxo steroid, a hydroxy steroid and an enol. It derives from a hydride of an androstane. Formestane was the first selective, type I, steroidal aromatase inhibitor used in the treatment of estrogen-receptor positive breast cancer in post-menopausal women. Formestane suppresses estrogen production from anabolic steroids or prohormones. Formestane is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity. It is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes. Formestane has poor oral bioavailability, and thus must be administered fortnightly (bi-weekly) by intramuscular injection. Some clinical data has suggested that the clinically recommended dose of 250mg was too low. With the discovery of newer, non-steroidal and steroidal, aromatase inhibitors which were orally active and less expensive than formestane, formestane lost popularity. Currently, formestane (categorized as an anti-estrogenic agent) is prohibited from use in sports in accordance to the regulations of the World Anti-Doping Agency. It is not US FDA approved, and the intramuscular injection form of formestane (Lentaron) which was approved in Europe has been withdrawn. Formestane is a synthetic steroidal substance with antineoplastic activity. Formestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)
Liarozole is a member of benzimidazoles. Liarozole has been used in trials studying the treatment of Ichthyosis, Lamellar. Liarozole is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
Fulvestrant is a drug treatment of hormone receptor-positive metastatic breast cancer in post-menopausal women with disease progression following anti-estrogen therapy. It is an estrogen receptor antagonist with no agonist effects, which works both by down-regulating and by degrading the estrogen receptor.
Letrozole is a member of triazoles and a nitrile. It has a role as an antineoplastic agent and an EC 1.14.14.14 (aromatase) inhibitor. Letrozole, or CGS 20267, is an oral non-steroidal type II aromatase inhibitor first described in the literature in 1990. It is a third generation aromatase inhibitor like [exemestane] and [anastrozole], meaning it does not significantly affect cortisol, aldosterone, and thyroxine. Letrozole was granted FDA approval on 25 July 1997. Letrozole is an Aromatase Inhibitor. The mechanism of action of letrozole is as an Aromatase Inhibitor. Letrozole is a nonsteroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Letrozole has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury. Letrozole is a nonsteroidal inhibitor of estrogen synthesis with antineoplastic activity. As a third-generation aromatase inhibitor, letrozole selectively and reversibly inhibits aromatase, which may result in growth inhibition of estrogen-dependent breast cancer cells. Aromatase, a cytochrome P-450 enzyme localized to the endoplasmic reticulum of the cell and found in many tissues including those of the premenopausal ovary, liver, and breast, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, the final step in estrogen biosynthesis. Letrozole (INN, trade name Femara®) is an oral non-steroidal aromatase inhibitor that has been introduced for the adjuvant treatment of hormonally-responsive breast cancer. Estrogens are produced by the conversion of androgens through the activity of the aromatase enzyme. Letrozole blocks production of estrogens in this way by competitive, reversible binding to the heme of its cytochrome P450 unit. The action is specific, and letrozole does not reduce production of mineralo- or corticosteroids. In contrast, the antiestrogenic action of tamoxifen, the major medical therapy prior to the arrival of aromatase inhibitors, is due to its interfering with the estrogen receptor, rather than inhibiting estrogen production. Letrozole is approved by the United States Food and Drug Administration (FDA) for the treatment of local or metastatic breast cancer that is hormone receptor positive or has an unknown receptor status in postmenopausal women. Side effects include signs and symptoms of hypoestrogenism. There is concern that long term use may lead to osteoporosis, which is why prescriptions of Letrozole are often accompanied by prescriptions of osteoporosis-fighting medication such as Fosamax. Letrozole has shown to reduce estrogen levels by 98 percent while raising testosterone levels. The anti-estrogen action of letrozole is preferred by athletes and bodybuilders for use during a steroid cycle to reduce bloating due to excess water retention and prevent the formation of gynecomastia related breast tissue that is a side effect of some anabolic steroids. Usage above 2.5 mg/day is known to potentially temporarily kill sex drive. Above 5mg/day for extended periods may cause kidney problems. Letrozole has also been shown to delay the fusing of the growth plates in adolescents. This may boost the effectiveness of growth hormone, and thus Letrozole is used to treat adolescents and children with short stature. A triazole and benzonitrile derivative that is a selective non-steroidal aromatase inhibitor, similar to ANASTROZOLE. It is used in the treatment of metastatic or locally advanced breast cancer in postmenopausal women. See also: Letrozole; ribociclib succinate (component of).
Nandrolone decanoate is a steroid ester. Nandrolone decanoate, also known as nandrolone caprinate, is an alkylated anabolic steroid indicated in the management of anemia of renal insufficiency and as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis. The process for creating esters of [nandrolone] was patented in Spain in 1959 and in 1960, it was described as having a long duration of action and strong anabolic effect compared to nandrolone and other esters. Nandrolone decanoate was granted FDA approval on 5 October 1962. Nandrolone Decanoate is the decanoate salt form of nandrolone, an anabolic steroid analog of testosterone with androgenic, anabolic, and erythropoietin stimulating effects. Nandrolone enters the cell and binds to and activates specific nuclear androgen receptors in responsive tissue, including the prostate, seminal vesicles, scrotum, penis, larynx, hair follicles, muscle, and bone. The resulting activated hormone receptor complex translocates into the nucleus and binds to androgen response elements (ARE) in the promoter region of targeted genes, where the complex promotes gene expression necessary for maintaining male sex characteristics. Mimicking the negative feedback mechanism of testosterone, nandrolone decanoate also suppresses the secretion of luteinizing hormone (LH). Furthermore, this agent also stimulates erythropoietin production by enhancing the production of erythropoietic stimulating factors. Decanoic acid ester of nandrolone that is used as an anabolic agent to prevent or treat WASTING SYNDROME associated with severe chronic illness or HIV infection (HIV WASTING SYNDROME). It may also be used in the treatment of POSTMENOPAUSAL OSTEOPOROSIS.
Testolactone is a seco-androstane and a 3-oxo-Delta(1),Delta(4)-steroid. An antineoplastic agent that is a derivative of progesterone and used to treat advanced breast cancer. Testolactone is an Aromatase Inhibitor. The mechanism of action of testolactone is as an Aromatase Inhibitor. Testolactone is a progesterone derivative with antineoplastic activity. Testolactone inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04)
Selective Estrogen Receptor Modulator TAS-108 is a synthetic, antiestrogenic steroidal compound with potential antitumor activity. TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108.